molecular formula C7H3Cl2N3O7 B127184 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene CAS No. 50903-10-1

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

Cat. No.: B127184
CAS No.: 50903-10-1
M. Wt: 312.02 g/mol
InChI Key: CNNAAYAAYYSHRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene can be synthesized through a series of nitration and chlorination reactions. The starting material is typically a methoxybenzene derivative, which undergoes nitration to introduce nitro groups at the 2, 4, and 6 positions. This is followed by chlorination to introduce chlorine atoms at the 1 and 3 positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out under controlled conditions to ensure the safety and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2,4,6-trinitrobenzene: Similar structure but lacks the methoxy group.

    1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains an additional chlorine atom compared to 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene.

    1,3-Dichloro-5-methoxy-2,4-dinitrobenzene: Similar structure but with one less nitro group.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it particularly useful in specific applications, such as the synthesis of high-energy materials and as an intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNAAYAAYYSHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564120
Record name 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50903-10-1
Record name 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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